- An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, Organic Process Research & Development, 2015, 19(6), 618-623

Cas no 957208-65-0 (4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene)

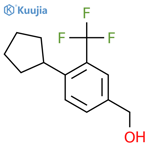

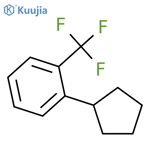

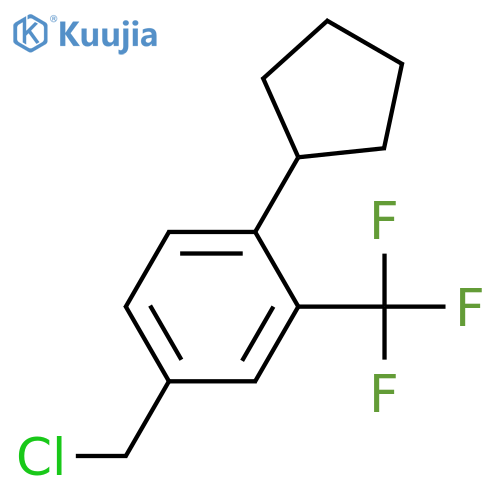

957208-65-0 structure

Produktname:4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

CAS-Nr.:957208-65-0

MF:C13H14ClF3

MW:262.698473453522

MDL:MFCD17926378

CID:2951310

PubChem ID:53402602

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-氯甲基-1-环戊基-2-三氟甲基苯

- 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

- 4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE

- 4-cyclopentyl-3-trifluoromethylbenzyl chloride

- AS06679

- A848554

- 4-(cyclopentyl)-3-(trifluoromethyl)benzyl chloride

- 4-chloromethyl-1-cyclopentyl-2-trifluoromethyl benzene

- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (ACI)

- DB-117584

- 957208-65-0

- 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethylbenzene

- C13H14ClF3

- SCHEMBL932498

- BS-50866

- MFCD17926378

- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

-

- MDL: MFCD17926378

- Inchi: 1S/C13H14ClF3/c14-8-9-5-6-11(10-3-1-2-4-10)12(7-9)13(15,16)17/h5-7,10H,1-4,8H2

- InChI-Schlüssel: NUFXNFBJDGCADP-UHFFFAOYSA-N

- Lächelt: FC(C1C(C2CCCC2)=CC=C(CCl)C=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 262.0736126g/mol

- Monoisotopenmasse: 262.0736126g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 2

- Komplexität: 246

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.2

- Topologische Polaroberfläche: 0

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A917738-1g |

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 1g |

$50.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437189-1g |

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 1g |

¥239.0 | 2024-04-17 | |

| AstaTech | 59642-1/G |

4-CHLOROMETHYL-1-CYCLOPENTYL-2-TRIFLUOROMETHYL-BENZENE |

957208-65-0 | 97% | 1g |

$899 | 2023-09-16 | |

| Alichem | A019090218-250mg |

4-Chloromethyl-1-cyclopentyl-2-trifluoromethyl-benzene |

957208-65-0 | 97% | 250mg |

$174.90 | 2023-08-31 | |

| Ambeed | A917738-250mg |

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 250mg |

$19.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD437189-250mg |

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 250mg |

¥90.0 | 2024-04-17 | |

| Chemenu | CM388073-5g |

4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95%+ | 5g |

$209 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00100-5 G |

4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 5g |

¥ 3,366.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00100-10 G |

4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95% | 10g |

¥ 5,610.00 | 2021-05-07 | |

| Chemenu | CM388073-1g |

4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene |

957208-65-0 | 95%+ | 1g |

$51 | 2024-07-18 |

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; rt; 3.5 h, 50 °C; 50 °C → rt; 6 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 4 h, 60 °C

Referenz

- Preparation of azacyclo-alkanecarboxylic acids, their pharmaceutical compositions, their use, and method for therapy, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders, United States, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, 50 °C; 50 °C → rt; overnight, rt

Referenz

- Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 Receptor, ACS Medicinal Chemistry Letters, 2014, 5(12), 1313-1317

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 10 - 25 °C; 3.5 h, 50 °C; 6 h, 25 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referenz

- Preparation of (R)-2-[7-[4-cyclopentyl-3-(trifluoromethyl)benzyloxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid as S1P1 receptor modulator, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Thionyl chloride ; -10 °C; 2 - 3 h, < -5 °C; 3 - 4 h, 0 °C; overnight, 0 °C → rt; rt → 5 °C

1.2 Solvents: Water ; 5 - 6 h, 5 °C

1.2 Solvents: Water ; 5 - 6 h, 5 °C

Referenz

- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, 50 °C

Referenz

- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, 50 °C

Referenz

- Preparation of azetidinecarboxylic acid compounds as as an S1P1 agonists and immunomodulators, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, 50 °C; 50 °C → rt; overnight, rt

Referenz

- Preparation of (1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives as S1P1 receptor agonists useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof, United States, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ; 1 h, rt

Referenz

- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Raw materials

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Preparation Products

4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene Verwandte Literatur

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

957208-65-0 (4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene) Verwandte Produkte

- 1807030-02-9(2-Cyano-4-(difluoromethyl)-3-fluoropyridine-6-sulfonyl chloride)

- 1289059-18-2(1-Methyl-5-nitro-1H-indazole-3-carbaldehyde)

- 2138218-46-7(3-(4-bromothiophen-3-yl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)

- 2171258-99-2((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-phenylacetic acid)

- 1448056-34-5(N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclopropanecarboxamide)

- 1956354-70-3(6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one)

- 1806985-19-2(2-Cyano-6-(difluoromethyl)-4-methoxypyridine-3-methanol)

- 1804002-96-7(Ethyl 4-(aminomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-acetate)

- 1261470-76-1(5-Fluoro-2-methoxy-3-(perfluorophenyl)pyridine)

- 648439-11-6((6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

Reinheit:99%

Menge:25g

Preis ($):472.0

atkchemica

(CAS:957208-65-0)4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung